molecular formula C13H13N3O4 B11844859 Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

Número de catálogo: B11844859
Peso molecular: 275.26 g/mol
Clave InChI: CGPZPNKDWXIAJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a nitro-substituted quinoline derivative with a methylamino group at position 4 and an ethyl ester at position 3. The compound is primarily utilized as a research chemical and intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Propiedades

Fórmula molecular

C13H13N3O4

Peso molecular

275.26 g/mol

Nombre IUPAC

ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15-11-5-4-8(16(18)19)6-9(11)12(10)14-2/h4-7H,3H2,1-2H3,(H,14,15)

Clave InChI

CGPZPNKDWXIAJZ-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)[N+](=O)[O-]

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-(metilamino)-6-nitroquinolina-3-carboxilato de etilo generalmente implica un proceso de varios pasos. Un método común comienza con la nitración de la quinolina para introducir el grupo nitro en la posición 6. Esto es seguido por la introducción del grupo metilamino en la posición 4 a través de una reacción de sustitución. El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y altos rendimientos. Los catalizadores y los solventes se eligen cuidadosamente para maximizar la eficiencia y minimizar los residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(metilamino)-6-nitroquinolina-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:

    Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

    Reducción: El compuesto puede sufrir reacciones de reducción para formar diferentes derivados.

    Sustitución: El grupo metilamino se puede sustituir por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

    Oxidación: Gas hidrógeno, catalizador de paladio.

    Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

    Sustitución: Agentes halogenantes, nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produce un derivado amino, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición 4.

Aplicaciones Científicas De Investigación

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C13H13N3O4C_{13}H_{13}N_3O_4 and a molecular weight of 275.26 g/mol. It features a quinoline core structure, with a nitro group at the 6-position, a carboxylate at the 3-position, and a methylamino group at the 4-position of the quinoline ring. This compound has applications in research and industry, particularly in pharmaceutical development. It serves as a lead compound.

Pharmaceutical Development

This compound has shown promising biological activities, particularly in pharmacological research. Its derivatives are often explored for their potential as anticancer agents.

  • Interaction studies Interaction studies involving this compound focus on its binding affinity to various biological macromolecules.

4-Nitroquinoline-1-oxide is an important carcinogen . Studies have investigated its impact on colonic microflora and the efficacy of probiotics in counteracting these effects . Nanoparticle drug delivery systems with 4-nitroquinoline-1-oxide have also shown promise in cancer treatment .

Mecanismo De Acción

El mecanismo de acción del 4-(metilamino)-6-nitroquinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares. El grupo metilamino puede formar enlaces de hidrógeno con proteínas diana, afectando su función. El núcleo de quinolina del compuesto puede intercalarse con el ADN, interrumpiendo los procesos de replicación y transcripción.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The quinoline scaffold allows for diverse functionalization, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 4, 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4: Methylamino, 6: Nitro C₁₃H₁₄N₄O₄ (inferred) ~314.3 Intermediate for drug synthesis; potential kinase inhibition
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate 4: (4-Chlorobenzyl)amino, 6: Nitro C₁₉H₁₆ClN₃O₄ ~385.5 Medicinal chemistry research; enhanced lipophilicity due to aromatic substituent
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate 6: Cl, 4: OH C₁₂H₁₀ClNO₃ 251.7 Organic synthesis intermediate; hydrogen-bonding capability via hydroxyl group
Ethyl 4-(2-fluoroanilino)-6-nitroquinoline-3-carboxylate 4: (2-Fluorophenyl)amino, 6: Nitro C₁₈H₁₄FN₃O₄ 371.3 Kinase inhibitor candidate; fluorinated aromatic ring for metabolic stability
Ethyl 6-bromo-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate 6: Br, 4: (2,4-Difluorophenyl)amino, 7: OEt C₂₁H₁₇BrF₂N₃O₃ 451.0 Radiopharmaceutical precursor; halogen substituents for radiolabeling

Key Research Findings

  • Electron-Withdrawing Effects : The nitro group in the target compound and its analogs (e.g., ) facilitates nucleophilic aromatic substitution, enabling further derivatization. For instance, the bromo derivative in undergoes Buchwald-Hartwig amination to introduce piperazine groups for radiopharmaceutical applications .
  • Solubility and Bioavailability: The methylamino group in the target compound may enhance aqueous solubility compared to hydrophobic substituents like chlorobenzyl () or trifluoromethyl () groups.
  • Biological Activity : Compounds with fluorinated aromatic substituents (e.g., ) exhibit improved metabolic stability and binding affinity in kinase inhibition assays .

Actividad Biológica

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacological research. This compound features a quinoline core structure with a unique arrangement of functional groups that significantly contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C13H13N3O4
  • Molecular Weight: 275.26 g/mol
  • Key Functional Groups:
    • Nitro group at the 6-position
    • Carboxylate at the 3-position
    • Methylamino group at the 4-position

This structural configuration enhances its solubility and biological activity compared to other compounds in the nitroquinoline family, allowing for diverse interactions within biological systems which may lead to novel therapeutic applications.

Pharmacological Activities

This compound has demonstrated various pharmacological activities, including:

  • Antitumor Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties: The compound has shown efficacy against several bacterial strains, indicating its potential use as an antibacterial agent .
  • Anti-inflammatory Effects: Studies suggest that it may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Interaction studies have focused on:

  • Binding Affinity: The compound's binding affinity to proteins and nucleic acids is crucial for its mechanism of action. It is believed to interfere with cellular signaling pathways and gene expression regulation, contributing to its anticancer and antimicrobial effects.
  • Inhibition of Enzymatic Activity: Some studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity Study:
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 µM to 15 µM across different cell lines.
  • Antimicrobial Evaluation:
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MIC) between 10 µg/mL to 50 µg/mL, demonstrating significant antimicrobial properties.
  • Anti-inflammatory Mechanism:
    • A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related nitroquinoline derivatives is presented below:

Compound NameCAS NumberKey FeaturesBiological Activity
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate103514-54-1Contains a chloro substituentModerate antibacterial activity
Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate1216551-62-0Hydroxyl group instead of methylaminoLower anticancer activity compared to target
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate91538-58-8Chloro substituent at the 2-positionLimited biological activity

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted anilines with ethyl 3-oxo-3-(arylamino)propanoates, followed by nitration and methylation. For example:

Cyclization: React 3-chloroaniline derivatives with ethyl 3-oxo-3-(methylamino)propanoate under acidic conditions to form the quinoline core .

Nitration: Introduce the nitro group at the 6-position using a nitric acid/sulfuric acid mixture at 0–5°C to avoid over-nitration .

Methylation: Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methylamino group .
Key Validation: Monitor intermediate purity via TLC and confirm final structure using 1H^1H-NMR and LC-MS .

Advanced: How can regioselective nitration be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable nitration at the 6-position due to electron-deficient aromatic rings. Experimentally:

  • Use HNO₃/Ac₂O at -10°C to slow reaction kinetics and improve selectivity .
  • Add zeolites or ionic liquids as catalysts to direct nitration .
  • Analyze byproducts via HPLC-MS and adjust stoichiometry or temperature iteratively .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks using DEPT-135 and COSY for quinoline protons (e.g., H-2 at δ 8.5–9.0 ppm) and carboxylate esters (δ 4.3–4.5 ppm for OCH₂CH₃) .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) groups .
  • LC-MS : Verify molecular ion [M+H]⁺ at m/z 320.1 (theoretical) with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

  • Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Use SHELXL for refinement: Define the quinoline plane and measure dihedral angles between nitro, methylamino, and carboxylate groups .
  • Validate against DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G**) to resolve torsional discrepancies .

Basic: What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Cytotoxicity : Test on HEK-293 cells via MTT assay to calculate selectivity indices .

Advanced: How can researchers address contradictions in MIC data across different bacterial strains?

Methodological Answer:
Contradictions often arise from efflux pump activity or membrane permeability.

  • Perform efflux inhibition assays with phenylalanine-arginine β-naphthylamide (PAβN) .
  • Use liposome permeability models to quantify compound uptake .
  • Correlate with logP values (e.g., >2.5 enhances Gram-negative penetration) via HPLC-derived logD₇.₄ .

Basic: What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate solubility (LogS ≈ -4.2) and CYP450 interactions .
  • DFT Calculations : Optimize geometry (Gaussian09) to identify electrophilic sites (e.g., nitro group) prone to reduction .

Advanced: How can molecular docking elucidate interactions with bacterial DNA gyrase?

Methodological Answer:

  • Retrieve gyrase structure (PDB: 1KZN) and prepare with AutoDockTools.
  • Define the binding pocket (ATPase domain) and dock the compound using Lamarckian GA.
  • Analyze H-bonds (e.g., methylamino with Asp81) and π-π stacking (quinoline vs. Tyr122) .
  • Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation using fume hoods .
  • Storage : Keep in amber vials at -20°C under argon to prevent nitro group degradation .
  • Spill Management : Neutralize with 10% NaHCO₃ and absorb with vermiculite .

Advanced: How can stability studies under varying pH conditions inform formulation strategies?

Methodological Answer:

  • Conduct forced degradation :
    • Acidic (0.1M HCl, 40°C): Monitor nitro reduction via HPLC (λ = 254 nm) .
    • Basic (0.1M NaOH, 40°C): Ester hydrolysis generates carboxylic acid (confirm via 1H^1H-NMR loss of OCH₂CH₃) .
  • Use Arrhenius plots to extrapolate shelf life (t₉₀) at 25°C .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.